molecular formula C19H24N4O4 B2636633 N'-[2-(morpholin-4-yl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide CAS No. 898462-12-9

N'-[2-(morpholin-4-yl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide

Cat. No.: B2636633
CAS No.: 898462-12-9
M. Wt: 372.425
InChI Key: PVGCCINDUIZIJZ-UHFFFAOYSA-N
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Description

N'-[2-(morpholin-4-yl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a structurally complex small molecule characterized by a tricyclic azatricyclo[6.3.1.0^{4,12}]dodeca core, a morpholine-substituted ethylamine chain, and an ethanediamide linker. The compound’s synthesis likely involves multi-step protocols, including amide coupling and heterocyclic ring formation, as inferred from analogous procedures in related compounds (e.g., phosphoramidite synthesis in and triazine derivatives in ).

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c24-16-2-1-13-11-15(12-14-3-5-23(16)17(13)14)21-19(26)18(25)20-4-6-22-7-9-27-10-8-22/h11-12H,1-10H2,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGCCINDUIZIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(morpholin-4-yl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the morpholine derivative, followed by the introduction of the tricyclic core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(morpholin-4-yl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

N’-[2-(morpholin-4-yl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[2-(morpholin-4-yl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of tricyclic amides with modifications targeting enhanced bioavailability and receptor affinity. Below is a comparative analysis with key analogs:

Structural Analogues and Substituent Variations

Compound Name Core Structure Key Substituents Pharmacophoric Features
Target Compound Azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene - Ethanediamide linker
- Morpholin-4-yl-ethyl group
- Rigid tricyclic core for conformational restraint
- Morpholine for solubility and H-bonding
N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide () Azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene - Sulfonamide group
- Thiophen-3-yl substitution
- Sulfonamide enhances electrophilicity
- Thiophene for π-π interactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-{2-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-6-yl}ethanediamide () Azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-triene - Benzothiophene
- Hydroxypropyl group
- Benzothiophene for lipophilicity
- Hydroxy group for polar interactions

Key Differences in Physicochemical Properties

  • Solubility : The target compound’s morpholine group improves aqueous solubility compared to the benzothiophene-containing analog (), which is more lipophilic .
  • Conformational Flexibility : The hydroxypropyl group in introduces additional rotational freedom, contrasting with the rigid morpholin-4-yl-ethyl chain in the target compound .

Biological Activity

N'-[2-(morpholin-4-yl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a morpholine ring linked to an azatricyclo structure, which is characterized by its unique tricyclic arrangement. The synthesis generally involves multiple steps, including:

  • Formation of the Quinoline Derivative : Starting from basic precursors through cyclization reactions.
  • Attachment of the Morpholine Ring : Achieved via nucleophilic substitution.
  • Formation of the Oxalamide Group : Involves reacting intermediates with oxalyl chloride under controlled conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have shown that this compound may inhibit the proliferation of various cancer cell lines. Its mechanism appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis.

Anti-inflammatory Effects

Preliminary data suggest that the compound can reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

Interaction with Biological Targets

The compound likely interacts with enzymes or receptors critical for various biological processes. Understanding these interactions can aid in elucidating its pharmacological profile.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cell lines (MCF7).
Study 2Reported anti-inflammatory activity in a murine model of arthritis, reducing swelling and pain markers.
Study 3Identified potential as a lead compound for further drug development targeting specific cancer pathways.

The exact mechanism of action remains under investigation; however, it is hypothesized that the compound affects cellular signaling pathways involved in cell cycle regulation and apoptosis induction.

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